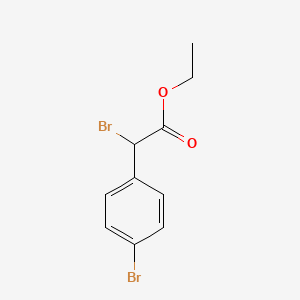

Ethyl 2-bromo-2-(4-bromophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-bromo-2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRAWWBOUOBAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509007 | |

| Record name | Ethyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77143-76-1 | |

| Record name | Ethyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-(4-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Bromo 2 4 Bromophenyl Acetate

Strategies for α-Bromination of Ethyl (4-Bromophenyl)acetate Precursors

The direct bromination of ethyl (4-bromophenyl)acetate at the α-carbon is a common and efficient method for the synthesis of the target compound. This transformation can be accomplished through radical, electrophilic, or nucleophilic pathways, each with its own set of reagents and reaction conditions.

Radical Bromination Approaches

Radical bromination is a highly effective method for the introduction of a bromine atom at the benzylic position, which is the α-position in ethyl (4-bromophenyl)acetate. This is due to the resonance stabilization of the resulting benzylic radical intermediate. The most common reagent for this transformation is N-bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724) under reflux conditions. libretexts.org

The mechanism of this reaction, often referred to as the Wohl-Ziegler reaction, involves the homolytic cleavage of the initiator to generate radicals. orgsyn.org These radicals then abstract a hydrogen atom from the α-position of ethyl (4-bromophenyl)acetate to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to yield the desired product and a bromine radical, which continues the chain reaction. libretexts.orgyoutube.com

Table 1: Radical Bromination Conditions

| Reagent | Initiator | Solvent | Conditions |

|---|

Electrophilic Bromination Techniques

Electrophilic bromination at the α-position of an ester is typically achieved through the reaction of its enol or enolate form with an electrophilic bromine source. A classic and highly relevant method that falls under this category is the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.commasterorganicchemistry.combyjus.comwikipedia.org While the HVZ reaction is traditionally used for the α-bromination of carboxylic acids, a modification of this reaction can be employed to directly synthesize α-bromo esters.

The standard HVZ reaction involves treating a carboxylic acid, in this case, 4-bromophenylacetic acid, with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.combyjus.comwikipedia.org The reaction proceeds through the in-situ formation of an acyl bromide. This acyl bromide then tautomerizes to its enol form, which is subsequently brominated at the α-position by Br₂.

A key advantage of this method is that if the reaction mixture is quenched with an alcohol, such as ethanol (B145695), instead of water, the α-bromo acyl bromide is directly converted to the corresponding α-bromo ester, ethyl 2-bromo-2-(4-bromophenyl)acetate. wikipedia.orgnrochemistry.com This one-pot procedure provides a direct route from the carboxylic acid to the final product.

Table 2: Hell-Volhard-Zelinsky Reaction for α-Bromo Ester Synthesis

| Starting Material | Reagents | Quenching Agent | Product |

|---|

Nucleophilic Bromination Pathways

The α-position of esters can be brominated via a nucleophilic pathway by first converting the ester into its enolate form. The enolate, being a strong nucleophile, can then react with an electrophilic bromine source to introduce the bromine atom at the α-carbon.

The formation of the enolate is typically achieved by treating the starting ester, ethyl (4-bromophenyl)acetate, with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures. The resulting enolate is then reacted with a bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). The use of a strong base ensures complete deprotonation, leading to a high concentration of the enolate for the subsequent bromination step.

Esterification of 2-bromo-2-(4-bromophenyl)acetic Acid Derivatives

An alternative and widely used approach to synthesize this compound is through the esterification of 2-bromo-2-(4-bromophenyl)acetic acid. This method is particularly useful if the α-bromo acid is readily available or easily synthesized.

The most common method for this esterification is the Fischer esterification. nrochemistry.com This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nrochemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and often, the water formed during the reaction is removed by azeotropic distillation. nrochemistry.com

Another route to the ester is via the one-pot Hell-Volhard-Zelinsky reaction described previously, where 4-bromophenylacetic acid is first α-brominated and then directly esterified by quenching with ethanol. nrochemistry.comprepchem.com

Table 3: Esterification of 2-bromo-2-(4-bromophenyl)acetic Acid

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Reflux |

Multi-step Synthetic Sequences Incorporating the Compound

This compound can also be prepared as part of a multi-step synthetic sequence, often starting from more readily available precursors.

Preparation from Related Halogenated Phenylacetic Acid Esters

A more practical multi-step approach involves the synthesis of 4-bromophenylacetic acid from p-bromotoluene, followed by α-bromination and esterification as detailed in the sections above. byjus.com

Derivations from Malonate and Diazoacetate Intermediates

The synthesis of α-halo esters such as this compound can be approached through the strategic manipulation of malonate and diazoacetate intermediates.

One potential pathway involves the use of a malonate derivative. For instance, a related synthesis of ethyl (2-bromo-4,5-difluorobenzoyl)acetate starts from diethyl (2-bromo-4,5-difluorobenzoyl)malonate. prepchem.com This precursor, upon refluxing in water with an acid catalyst like p-toluenesulfonic acid, undergoes hydrolysis and decarboxylation to yield the target β-keto ester. prepchem.com A similar strategy could theoretically be adapted for this compound, starting with a suitably substituted (4-bromophenyl)malonate ester, followed by bromination at the α-position and subsequent selective decarboxylation.

Alternatively, diazoacetate intermediates provide another route. The synthesis of ethyl bromoacetate (B1195939), a simpler α-bromo ester, can be achieved through the reaction of ethyl diazoacetate with hydrogen bromide. orgsyn.org This method involves the protonation of the diazo group, followed by nucleophilic attack by the bromide ion, displacing nitrogen gas. Applying this logic to the target molecule would involve the reaction of a diazo compound, such as ethyl 2-diazo-2-(4-bromophenyl)acetate, with a source of bromine.

Catalytic Synthesis Approaches

Catalysis offers efficient and selective routes for constructing the core structure of this compound. Both transition metals and organocatalysts play potential roles in forging the key bonds of this molecule and its precursors.

Transition Metal-Catalyzed Coupling Reactions Relevant to its Synthesis

Transition metal catalysis is instrumental in forming the carbon-carbon and carbon-aryl bonds necessary for precursors to this compound. Palladium and Rhodium-based systems are particularly relevant.

A pertinent example is the palladium-catalyzed synthesis of ethyl p-bromophenylacetate from p-bromotoluene and ethanol. chemicalbook.com This reaction proceeds via carbonylation, where carbon monoxide is inserted to form the ester functionality. chemicalbook.com The use of a specialized palladium catalyst, Pd(Xantphos)Cl₂, is crucial for this transformation. chemicalbook.com

Rhodium catalysts have been effectively used in the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, producing chiral 3-(4-bromophenyl)butanoic esters. orgsyn.org This demonstrates the power of transition metals to create specific stereocenters while forming aryl-carbon bonds, a principle applicable to the synthesis of chiral derivatives of the target compound. orgsyn.org

Below is a table summarizing key findings in relevant transition metal-catalyzed reactions.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(Xantphos)Cl₂, di-tert-butyl peroxide | p-Bromotoluene, Ethanol, Carbon Monoxide | Ethyl p-bromophenylacetate | 73% | chemicalbook.com |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-BINAP | (4-bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | (S)-Ethyl 3-(4-bromophenyl)butanoate | ~95% | orgsyn.org |

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis presents an alternative to metal-based catalysts, utilizing small organic molecules to catalyze reactions, often with high stereoselectivity. While specific organocatalytic methods for the direct synthesis of this compound are not widely documented in the provided literature, the principles can be applied. For instance, the α-bromination of a precursor like ethyl (4-bromophenyl)acetate could potentially be rendered stereoselective using a chiral organocatalyst. Chiral amine catalysts, such as those derived from proline, are known to facilitate asymmetric α-functionalization of carbonyl compounds by forming chiral enamines in situ. This approach could, in principle, allow for the controlled introduction of the bromine atom to create a specific enantiomer of the final product.

Green Chemistry Approaches in its Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These concepts are applicable to the synthesis of this compound through the use of environmentally benign solvents and recyclable catalysts.

Use of Recyclable Catalytic Systems

The efficiency and reusability of a catalyst are central to green synthetic design, minimizing waste and cost. In the synthesis of complex molecules like the bromopyrrole natural product (–)-agelastatin A, a highly efficient rhodium catalyst, Rh₂(esp)₂, has been utilized. nih.gov This catalyst system demonstrated remarkable performance, enabling the reaction with catalyst loadings as low as 0.06 mol%, achieving over 1500 turnovers. nih.gov Such high turnover numbers signify a very efficient and quasi-recyclable system, as a very small amount of catalyst can produce a large quantity of product, minimizing metal waste. nih.gov Applying this concept to the synthesis of this compound by developing catalysts with similarly high turnover numbers would be a significant advancement in sustainable production.

The table below highlights the efficiency of an advanced rhodium catalyst system.

| Catalyst | Application | Catalyst Loading (mol%) | Turnovers | Reference |

| Rh₂(esp)₂ | Intramolecular olefin aziridination | 0.06 | >1500 | nih.gov |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The reactivity of Ethyl 2-bromo-2-(4-bromophenyl)acetate, primarily centered around the α-bromo and ester functionalities, makes it an invaluable intermediate in synthetic chemistry. It serves as a foundational element for introducing the 4-bromophenylacetyl moiety into larger molecules, enabling the synthesis of a diverse array of complex organic structures.

The α-carbon atom in this compound is a prochiral center, making it a suitable precursor for the synthesis of chiral molecules. While direct enantioselective reactions using this specific di-bromo compound are specialized, the broader class of α-halo aryl esters is widely used in stereocontrolled synthesis. For instance, related compounds like ethyl 2-fluoro-2-arylpropanoates are synthesized and resolved to produce chiral 2-aryl-2-fluoropropanoic acids, highlighting a common strategy for creating stereogenic centers. nih.gov The bromine atom can be substituted via nucleophilic attack under the influence of a chiral catalyst or with a chiral auxiliary, leading to the formation of one enantiomer in excess. This approach is fundamental in medicinal chemistry, where the chirality of a molecule is often critical to its biological activity.

Heterocyclic compounds are a cornerstone of pharmaceutical and materials science, and this compound provides a robust starting point for their synthesis. The α-bromo ester functionality is highly susceptible to reactions with binucleophilic reagents, leading to the formation of various ring systems. For example, the related and widely used reagent, ethyl bromoacetate (B1195939), reacts with thiourea (B124793) derivatives to form thiazolidinone rings, which are known to possess a range of biological activities. sciepub.com Similarly, it can be used in reactions with compounds like 2-mercaptobenzothiazole (B37678) to first form an intermediate which, after conversion to a hydrazide, can be cyclized to create various heterocyclic systems. chemmethod.com These reactions demonstrate the utility of the bromoacetate moiety in building complex heterocyclic scaffolds. sciepub.comchemmethod.com

Table 1: Examples of Heterocycle Synthesis Using Bromoacetate Analogs

| Reagent Class | Resulting Heterocycle | Synthetic Principle |

|---|---|---|

| Thiourea Derivatives | Thiazolidinones | Cyclocondensation |

| 2-Mercaptobenzothiazole | Benzothiazole derivatives | Nucleophilic substitution followed by cyclization |

This compound is a direct precursor to a variety of substituted phenylacetic acid derivatives. The ester group can be easily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-bromo-2-(4-bromophenyl)acetic acid. chemicalbook.com This acid can then be used in further synthetic steps. Moreover, the bromine atom on the alpha-carbon can be substituted through reactions like Suzuki coupling, allowing for the formation of a carbon-carbon bond and the introduction of new aryl or alkyl groups. inventivapharma.com This versatility makes it a key intermediate for creating a library of phenylacetic acid derivatives for various research applications, including the development of pesticides and pharmaceuticals. inventivapharma.comgoogle.com

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable starting material for the synthesis of pharmaceutical precursors and APIs.

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel analgesic and anti-inflammatory agents often involves the use of intermediates structurally related to this compound. For example, substituted phenoxy acetamide (B32628) derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. nih.gov The synthesis of these molecules can involve the reaction of a substituted phenol (B47542) with a halo-acetate ester. Furthermore, succinimide (B58015) derivatives, which can be synthesized from precursors derived from bromo-esters, have also shown potential as anti-inflammatory agents by inhibiting enzymes like COX-2 and 5-LOX. nih.gov

The versatility of this compound extends to the synthesis of antimicrobial compounds. Its ability to participate in the formation of heterocyclic structures is particularly relevant here. For example, ethyl bromoacetate is a key reagent in the synthesis of 5-bromobenzofuran-based heterocycles, such as thiazolidinone derivatives, which have been evaluated for their biological activities. sciepub.com The reaction involves the cyclization of a hydrazono intermediate with ethyl bromoacetate to yield the bioactive thiazolidinone ring system. sciepub.com This highlights its role as an intermediate for creating molecules with potential therapeutic applications beyond inflammation, including antimicrobial treatments. chemimpex.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-bromo-2-(4-bromophenyl)acetic acid |

| 2-mercaptobenzothiazole |

| 4-bromophenylacetic acid |

| 5-bromobenzofuran |

| Chloroacetic acid |

| This compound |

| Ethyl 2-fluoro-2-arylpropanoates |

| Ethyl bromoacetate |

| Ethyl p-bromophenylacetate |

| Hydrazine hydrate |

| Phenyl isothiocyanate |

| Thiazolidinone |

| Thiourea |

Role in the Construction of Complex Molecular Architectures for Drug Discovery

The molecular framework of this compound is instrumental in the synthesis of novel compounds with potential therapeutic applications. Its structure allows for the introduction of a substituted phenyl ring into larger molecules, a common strategy in medicinal chemistry to enhance biological activity.

Research has demonstrated its use as a starting material for creating inhibitors of retinoic acid receptor-related orphan receptor-alpha (RORα), which are targets for immunological and inflammatory diseases. In one synthetic pathway, this compound was reacted with 6-amino-2-cyclopropyl-5-cyanopyrimidin-4(3H)-one to produce an intermediate for bicyclic pyrimidinone compounds that act as RORα inhibitors. This reaction highlights the utility of the compound's reactive bromide in alkylating nitrogen-containing heterocyclic systems.

Similarly, the compound has been employed in the development of Retinoic Acid Receptor-Related Orphan Receptor gamma (RAR-gamma) agonists. A key step involved the reaction of this compound with 6-amino-5-cyanonicotinate in the presence of potassium carbonate to form a crucial intermediate. The specifics of this reaction are detailed in the table below.

Table 1: Synthesis of a RAR-gamma Agonist Intermediate

| Reactants | Reagents & Conditions | Product | Patent Reference |

|---|---|---|---|

| This compound | 6-amino-5-cyanonicotinate, Potassium carbonate, DMF | Ethyl 2-((6-amino-5-cyanopyridin-2-yl)amino)-2-(4-bromophenyl)acetate | WO2014141270A1 |

| 5.0 g (15.6 mmol) | 2.5 g (15.6 mmol), 3.2 g (23.4 mmol), 50 mL | Not specified |

Furthermore, its utility extends to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A patented method for preparing flurbiprofen (B1673479) involves a substitution reaction between this compound and 2-fluoro-4-acetylbiphenyl, followed by hydrolysis and debromination. This process underscores the compound's value in constructing complex pharmaceutical agents from readily available materials.

Applications in Agrochemical and Material Science Research

Intermediate for Agrochemical Compounds

In the field of agrochemicals, this compound is a key precursor for a class of fungicides based on the 1,2,4-oxadiazole (B8745197) scaffold. Numerous patents describe the synthesis of substituted 1,2,4-oxadiazole derivatives with fungicidal properties, where this compound is used to alkylate a pre-formed oxadiazole ring system.

A general method involves the reaction of a (3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl)acetic acid with this compound in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction yields the target fungicidal molecule, 5-(1-(4-bromophenyl)-2-ethoxy-2-oxoethyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole. The reaction parameters from a representative patent are outlined below.

Table 2: Synthesis of a 1,2,4-Oxadiazole Fungicide

| Reactants | Reagents & Conditions | Product | Patent Reference |

|---|---|---|---|

| (3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl)acetic acid | This compound, Potassium carbonate, DMF | 5-(1-(4-bromophenyl)-2-ethoxy-2-oxoethyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole | US20140288075A1 |

| 0.5 g (2.2 mmol) | 0.8 g (2.2 mmol), 0.4 g (3.3 mmol), 10 mL | Compound 1.011 |

Alternative synthetic routes described in patents also utilize Ethyl p-bromobenzoylacetate in a reflux reaction with 3-(2,6-difluorophenyl)-5-chloromethyl-1,2,4-oxadiazole and potassium carbonate in acetonitrile (B52724) to arrive at similar fungicidal structures.

Use in the Development of Specialty Chemicals

This compound is classified as a useful research chemical and an intermediate for specialty chemicals. Specialty chemicals are products valued for their performance or function, and this compound's reactive sites allow for its incorporation into a variety of specialized molecular structures. Its applications in this sector are linked to its role in creating the agrochemical and pharmaceutical compounds previously discussed, which are themselves considered specialty chemicals. The development and manufacture of such complex organic molecules are a key focus for companies in the specialty chemical industry.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The presence of a labile bromine atom alpha to an ester group makes Ethyl 2-bromo-2-(4-bromophenyl)acetate susceptible to a variety of reaction pathways, primarily nucleophilic substitution and elimination reactions. The specific mechanism that predominates is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

Detailed Studies of Substitution and Elimination Pathways

Nucleophilic Substitution:

Nucleophilic substitution at the α-carbon of this compound is a prominent reaction pathway. Due to the secondary nature of the carbon center and the presence of an electron-withdrawing ester group, the bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism is generally favored. In this concerted process, the nucleophile attacks the α-carbon while the bromide ion departs simultaneously, leading to an inversion of stereochemistry at the chiral center. The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge. youtube.com

Computational studies on analogous α-haloketones have provided insights into the factors governing these substitution reactions. up.ac.za The presence of the carbonyl group not only activates the α-carbon towards nucleophilic attack but also influences the geometry of the transition state.

Elimination Reactions:

Competition between substitution and elimination is a common feature in the reactions of haloalkanes. For this compound, elimination reactions can proceed via two main pathways: the bimolecular elimination (E2) and the unimolecular elimination (E1) mechanism.

The E2 mechanism is a concerted process where a base abstracts a proton from the β-carbon (in this case, the methyl group of the ethyl ester is too far, so this would refer to an adjacent carbon if the alkyl chain were longer, or could involve elimination to form a C=C bond within the phenyl ring under harsh conditions, though this is less common for this specific substrate) while the bromide leaving group departs. This pathway is favored by strong, sterically hindered bases and results in the formation of an alkene. The stereochemistry of the E2 reaction is typically anti-periplanar, requiring a specific geometric arrangement of the proton and the leaving group. msu.edumgscience.ac.in

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base to form the alkene. The E1 pathway is more likely with poor nucleophiles/weak bases and in polar, protic solvents that can stabilize the carbocation intermediate. libretexts.orgmasterorganicchemistry.com Due to the stability of the secondary benzylic carbocation that would be formed, the E1 pathway is a plausible route under appropriate conditions.

It is important to note that while general principles of substitution and elimination reactions of alkyl halides are well-established, specific, detailed experimental studies on the competition between these pathways for this compound are not extensively reported in the available literature.

Mechanistic Insights into Catalyzed Transformations

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts, opening up a wider range of synthetic possibilities.

Reformatsky Reaction:

A classic reaction of α-haloesters is the Reformatsky reaction, which involves the formation of an organozinc reagent (a Reformatsky enolate) by treating the α-bromo ester with zinc metal. wikipedia.orgorganic-chemistry.orgbyjus.compsiberg.com This enolate then adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ester after acidic workup. numberanalytics.com The mechanism involves the oxidative addition of zinc into the carbon-bromine bond, followed by coordination to the carbonyl reactant and subsequent carbon-carbon bond formation. wikipedia.org The use of zinc is crucial as the resulting organozinc reagents are generally less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester functionality. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bonds in this compound can be activated by transition metal catalysts, such as those based on palladium or nickel, to participate in cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-bromine bond. For this compound, this can occur at either the α-bromo position or the aromatic bromo position, with the relative reactivity depending on the specific catalyst and reaction conditions.

Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organosilicon reagent) transfers its organic group to the transition metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new bond and regenerating the active catalyst. youtube.com

For instance, catalytic asymmetric Hiyama cross-coupling reactions of racemic α-bromo esters with aryl and alkenyl silanes have been developed using a nickel/diamine catalyst system, allowing for the enantioselective synthesis of α-aryl carboxylic acids. organic-chemistry.org Similarly, copper-catalyzed cross-coupling reactions have also been explored for related systems. nih.govacs.org

Atom Transfer Radical Cyclization (ATRC):

Under radical conditions, the bromine atom can be abstracted to generate a radical at the α-position. This radical can then participate in various transformations, including atom transfer radical cyclization (ATRC) if an unsaturated moiety is present elsewhere in the molecule. acs.orgresearchgate.netnih.gov While not directly applicable to the monomeric form of this compound, this mechanistic pathway is relevant for derivatives where an alkene or alkyne is incorporated. Copper(I) complexes are often used to catalyze these reactions. researchgate.netnih.gov

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters, which in turn offer deeper mechanistic understanding.

Determination of Rate Laws and Activation Parameters

While specific kinetic data for reactions involving this compound are scarce in the literature, general principles can be applied. For a typical S\textsubscript{N}2 reaction, the rate law would be second order, being first order in both the α-bromo ester and the nucleophile:

Rate = k[this compound][Nucleophile]

For an E2 reaction, a similar second-order rate law would be expected:

Rate = k[this compound][Base]

In contrast, for an E1 or S\textsubscript{N}1 reaction, which proceeds through a unimolecular rate-determining step (the formation of the carbocation), the rate law would be first order with respect to the substrate and zero order with respect to the base/nucleophile:

Rate = k[this compound]

The determination of these rate laws requires careful experimental design, monitoring the disappearance of reactants or the appearance of products over time under various concentration conditions. From the temperature dependence of the rate constant (k), the activation energy (E\textsubscript{a}) and other activation parameters, such as enthalpy and entropy of activation, can be determined using the Arrhenius equation. These parameters provide valuable information about the energy profile of the reaction and the structure of the transition state.

Influence of Solvent, Temperature, and Catalysts on Reaction Rates

The rates of reactions involving this compound are significantly influenced by the reaction environment.

Solvent: The choice of solvent can dramatically affect reaction rates and even alter the mechanistic pathway. Polar aprotic solvents, such as acetone (B3395972) or DMSO, are known to accelerate S\textsubscript{N}2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. Conversely, polar protic solvents, such as water or ethanol (B145695), can slow down S\textsubscript{N}2 reactions by solvating the nucleophile through hydrogen bonding. However, these same polar protic solvents are effective at stabilizing the carbocation intermediate in E1 and S\textsubscript{N}1 reactions, thereby increasing their rates.

Temperature: Generally, increasing the reaction temperature increases the reaction rate, as more molecules will have sufficient kinetic energy to overcome the activation energy barrier. However, the effect of temperature can also influence the selectivity between competing pathways. Elimination reactions are often favored over substitution reactions at higher temperatures because they typically have a higher entropy of activation.

Stereochemical Outcomes and Control

When a reaction occurs at a chiral center, the stereochemical outcome is of paramount importance, especially in the synthesis of enantiomerically pure compounds. This compound possesses a stereocenter at the α-carbon.

In an S\textsubscript{N}2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in a predictable inversion of configuration at the chiral center (a Walden inversion). This stereospecificity is a hallmark of the S\textsubscript{N}2 mechanism. utexas.edu

In contrast, S\textsubscript{N}1 reactions proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a racemic mixture of products.

The stereochemical outcome of elimination reactions is also governed by the mechanism. E2 reactions are stereospecific and typically proceed via an anti-periplanar transition state, meaning the abstracted proton and the leaving group are on opposite sides of the developing double bond. This can lead to the formation of a specific alkene isomer (E or Z) depending on the stereochemistry of the starting material. E1 reactions , proceeding through a carbocation, are generally not stereospecific.

Control over the stereochemical outcome of reactions involving this compound can be achieved through various strategies. The use of chiral catalysts in transition metal-catalyzed cross-coupling reactions can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product from a racemic starting material. organic-chemistry.org Dynamic kinetic resolution is another powerful technique where a racemic starting material is converted into a single enantiomer of the product in high yield. This has been demonstrated for related α-bromo esters in nucleophilic substitution reactions. researchgate.netresearchgate.net

The table below summarizes the expected stereochemical outcomes for the primary reaction pathways of this compound.

| Reaction Pathway | General Stereochemical Outcome | Controlling Factors |

|---|---|---|

| SN2 | Inversion of Configuration | Mechanism inherent |

| SN1 | Racemization | Planar carbocation intermediate |

| E2 | Stereospecific (e.g., anti-periplanar) | Conformation of substrate |

| E1 | Non-stereospecific | Planar carbocation intermediate |

| Catalytic Asymmetric Synthesis | Enantioselective (formation of one enantiomer) | Chiral catalyst or auxiliary |

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations involving α-bromoesters are well-established, generally employing chiral substrates or chiral reagents to influence the stereochemical outcome of the reaction. For instance, the reaction of a zinc enolate with a chiral aldehyde or imine can lead to the preferential formation of one diastereomer over another. beilstein-journals.orgnih.gov Similarly, the use of chiral ligands that coordinate to the metal (typically zinc) can create a chiral environment around the reacting species, leading to an enantiomerically enriched product. nih.govtheaic.org

However, specific studies detailing the diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.) achieved in reactions with this compound are not readily found. Research in this area tends to focus on simpler, more commercially available α-bromoesters like ethyl bromoacetate (B1195939) as model substrates to demonstrate the efficacy of new chiral ligands or catalytic systems. beilstein-journals.orgtheaic.orgnih.gov

Chiral Induction and Asymmetric Synthesis Strategies

Chiral induction is the process by which a chiral element, be it a substrate, reagent, catalyst, or solvent, influences the formation of a new stereocenter with a preference for one stereoisomer. In the context of this compound, this would typically involve its reaction with a chiral electrophile or the use of a chiral catalyst.

Strategies for asymmetric synthesis using related α-bromoesters often involve:

Chiral Auxiliaries: Attaching a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed.

Chiral Catalysts: Using a chiral Lewis acid or a chiral metal complex to catalyze the reaction. nih.gov The chiral catalyst creates a transient chiral environment that favors the formation of one enantiomer. For the Reformatsky reaction, chiral amino alcohols, diamines, and other ligands have been used in conjunction with zinc to achieve enantioselectivity. nih.govtheaic.org

Substrate Control: Employing a chiral aldehyde or imine as the electrophile, where the existing stereocenter(s) in the molecule influence the stereochemistry of the newly formed stereocenter. beilstein-journals.orgnih.gov

While these are the established strategies for achieving asymmetric synthesis with α-bromoesters, the application and specific outcomes for this compound are not detailed in the available literature. Consequently, the generation of specific data tables detailing research findings for this compound is not possible at this time. Further experimental research would be required to elucidate the specific mechanistic pathways, kinetic parameters, and stereochemical outcomes of reactions involving this compound.

Advanced Analytical Techniques in Research of Ethyl 2 Bromo 2 4 Bromophenyl Acetate

Spectroscopic Characterization

Spectroscopy provides fundamental insights into the molecular structure and functional groups present in ethyl 2-bromo-2-(4-bromophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons. For a related compound, ethyl 2-(4-bromophenyl)-2-ethoxyacetate, the ¹H NMR spectrum (in CDCl₃ at 500 MHz) shows aromatic protons as doublets at approximately 7.49 ppm and 7.34 ppm. rsc.org The methine proton (-CHBr) gives a singlet around 4.82 ppm. rsc.org The quartet and triplet of the ethyl ester group typically appear at distinct chemical shifts, reflecting their coupling patterns. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a similar compound, ethyl 2-(4-bromophenyl)-2-ethoxyacetate, the carbonyl carbon of the ester group is observed around 170.6 ppm. rsc.org The aromatic carbons show signals in the range of 122.6 to 135.9 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift. rsc.org The carbon of the methine group (-CHBr) and the carbons of the ethyl group also have characteristic resonances. rsc.org

Table 1: Representative NMR Data for a Structurally Similar Compound, Ethyl 2-(4-bromophenyl)-2-ethoxyacetate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.49 | d | Aromatic CH |

| ¹H | 7.34 | d | Aromatic CH |

| ¹H | 4.82 | s | -CH(OEt) |

| ¹H | 4.22-4.11 | m | -OCH₂CH₃ |

| ¹H | 1.27 | t | -OCH₂CH₃ |

| ¹³C | 170.6 | - | C=O |

| ¹³C | 135.9 | - | Aromatic C-Br |

| ¹³C | 131.7 | - | Aromatic CH |

| ¹³C | 128.7 | - | Aromatic CH |

| ¹³C | 122.6 | - | Aromatic C |

| ¹³C | 80.3 | - | -CH(OEt) |

| ¹³C | 61.3 | - | -OCH₂CH₃ |

| ¹³C | 14.1 | - | -OCH₂CH₃ |

Note: Data is for ethyl 2-(4-bromophenyl)-2-ethoxyacetate and serves as a representative example. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of a related compound, ethyl 2-(4-bromophenyl)acetate, clearly shows a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks include those for C-O stretching, C-H stretching of the aromatic and aliphatic parts, and the C-Br stretching vibration at lower wavenumbers. The analysis of ethyl α-bromophenyl acetate (B1210297) using gas-phase IR spectroscopy has also been documented. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For ethyl 2-(4-bromophenyl)acetate, a FT-Raman spectrum has been recorded, which helps in identifying the various vibrational modes of the molecule. nih.gov

Table 2: Key IR Absorption Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-Br | Stretching | 500 - 600 |

Note: These are typical ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry (MS): In the mass spectrum of the related compound ethyl-α-bromophenyl acetate, the molecular ion peak [M]⁺ can be observed. nist.gov The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks, which is a clear indicator of the presence of a single bromine atom in the fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the compound. For instance, the HRMS data for 1-(4-bromophenyl)-2-ethoxy-2-oxoethyl benzoate, a structurally related molecule, showed a calculated mass of 345.0485 for [C₁₈H₁₇BrNO₂]⁺, with the found mass being 345.0484, confirming its composition. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The substitution pattern on the benzene (B151609) ring influences the wavelength of maximum absorption (λmax). The presence of the bromine atom and the acetate group can cause shifts in the absorption bands compared to unsubstituted benzene.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. A reverse-phase HPLC method can be employed for its separation. sielc.com For instance, a method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is often suitable. sielc.com The addition of a small amount of acid, like phosphoric acid or formic acid (for MS compatibility), can improve peak shape. sielc.com This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com Chiral HPLC can also be utilized to separate enantiomers if the compound is chiral. orgsyn.org

Table 3: Typical HPLC Parameters for Analysis of Related Phenylacetates

| Parameter | Condition |

|---|---|

| Column | Reverse Phase (e.g., Newcrom R1, C18) |

| Mobile Phase | Acetonitrile/Water mixture |

| Modifier | Phosphoric acid or Formic acid |

| Detection | UV (e.g., at 254 nm or 300 nm) |

Note: These are general conditions and may require optimization for specific applications. sielc.comorgsyn.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

In the analysis of bromo-esters, the choice of stationary phase is critical. While standard non-polar phases such as silicone gum SE-30 can be used, challenges can arise due to similar retention times with structurally related compounds. For instance, the retention times of α-bromo fatty acid methyl esters on silicone gum SE-30 are often very close to their unbrominated counterparts with two additional carbon atoms. oup.com

For more effective separation of halogenated esters, alternative stationary phases can be employed. A study on the bromination of unsaturated esters utilized a 6-foot stainless-steel column packed with 30% w/w silicone oil (D.C. 550) on 42-60 mesh firebrick for gas-chromatographic analysis. rsc.org Another approach involves "subtraction chromatography," where a stationary phase that selectively reacts with and retains the analyte is used. For α-bromo esters, a column with Versamide 900, which contains tertiary amino groups, can irreversibly adsorb these compounds through a quaternization reaction, thus distinguishing them from other non-labile halogenated compounds in a mixture. oup.com

A typical GC method for analyzing related bromo-organic compounds might involve the following parameters:

| Parameter | Value |

| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) |

| Column Dimensions | 30 m length, 0.32 mm internal diameter, 1.0 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 ml/min |

| Injector Temperature | 230 °C |

| Oven Temperature Program | Initial temp 70°C, ramped to 260°C |

This table presents a general method for related compounds and would require optimization for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. libretexts.org The principle of TLC involves the separation of components in a mixture based on their differential affinity for the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (an eluting solvent or solvent mixture). orgchemboulder.comchemistryhall.com

For aromatic and halogenated compounds like this compound, a normal-phase TLC system with a polar stationary phase like silica gel is commonly used. The choice of mobile phase is crucial for achieving good separation. A common starting point for esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. chemistryhall.com The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the context of separating esters from their corresponding carboxylic acids, which are significantly more polar, TLC is highly effective. The ester will have a much higher Rf value than the acid in a non-polar to moderately polar solvent system. For aryl halides, the polarity will be influenced by the presence of other functional groups.

A general procedure for TLC analysis would involve:

Dissolving a small amount of the sample in a volatile solvent.

Spotting the solution onto the baseline of a TLC plate. orgchemboulder.com

Placing the plate in a developing chamber containing the chosen mobile phase. orgchemboulder.com

Allowing the solvent to ascend the plate by capillary action. orgchemboulder.com

Visualizing the separated spots, often under a UV lamp, as aromatic compounds typically absorb UV light. orgchemboulder.com

| Parameter | General Value/System |

| Stationary Phase | Silica gel coated on aluminum or glass |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) |

| Visualization | UV lamp (254 nm) |

This table outlines a general TLC system that would be a starting point for analyzing this compound.

Crystallography and Structural Determination

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering definitive structural proof. For a compound like this compound, obtaining a single crystal suitable for X-ray analysis would allow for the unambiguous determination of its molecular geometry.

The process of X-ray structure elucidation involves:

Growing a high-quality single crystal of the compound.

Mounting the crystal on a diffractometer and exposing it to a beam of X-rays.

Measuring the intensities and angles of the diffracted X-rays.

Using this diffraction pattern to calculate an electron density map of the crystal.

Refining a model of the atomic positions to fit the electron density map.

This analysis would confirm the connectivity of the atoms and the stereochemistry of the molecule, providing a foundational understanding of its solid-state structure.

Hyphenated Techniques

GC-MS and LC-MS for Reaction Monitoring and Product Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the identification of unknown compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant for the study of this compound.

GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.

In the context of synthesizing this compound, GC-MS would be an ideal tool for:

Monitoring reaction progress: By analyzing aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked.

Identifying byproducts: The mass spectra of minor peaks in the chromatogram can help in the identification of any side products formed during the reaction.

Confirming product identity: The mass spectrum of the purified product can be compared with expected fragmentation patterns to confirm its structure.

While specific GC-MS data for this compound is not available, data for the related isomer, Ethyl 2-(4-bromophenyl)acetate, shows characteristic peaks that can be used for comparison.

LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. It couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with mass spectrometry. For reaction monitoring, LC-MS can be used to analyze crude reaction mixtures directly, providing rapid feedback on the progress of a synthesis. In the synthesis of related α-aryl-α-fluoroacetates, LC-MS could be employed to follow the formation of the desired product and any intermediates.

The general workflow for using these techniques in reaction monitoring involves:

Periodically taking a small sample from the reaction mixture.

Quenching the reaction in the sample, if necessary.

Diluting the sample in an appropriate solvent.

Injecting the sample into the GC-MS or LC-MS system.

Analyzing the resulting chromatograms and mass spectra to determine the relative amounts of reactants, products, and byproducts.

This approach provides a detailed understanding of the reaction kinetics and helps in optimizing reaction conditions for improved yield and purity.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Structure-Reactivity Relationships

Molecular modeling techniques are fundamental to exploring the three-dimensional nature of molecules and relating this structure to their chemical reactivity.

The flexibility of Ethyl 2-bromo-2-(4-bromophenyl)acetate arises from the potential for rotation around several single bonds, leading to various spatial arrangements known as conformers. Conformational analysis involves identifying these stable conformers and determining their relative energies. Theoretical calculations, such as those employing Density Functional Theory (DFT), indicate that for similar substituted phenylacetates, multiple stable conformers can exist. unifesp.br The relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular electrostatic interactions. unifesp.brunife.it

For this compound, key rotational dynamics occur around the C(O)-O, O-CH2, and Cα-C(aryl) bonds. Energy minimization calculations are performed to locate the lowest energy conformer, which represents the most probable structure of the molecule in the gas phase. In solution, the relative abundances of different conformers can change depending on the solvent's permittivity, as the molecule adjusts to optimize its interaction with the surrounding medium. unifesp.br

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-Cα-Caryl) | Relative Energy (kcal/mol) | Method |

| Gauche I | ~60° | 0.00 | B3LYP/6-31G(d,p) |

| Gauche II | ~-60° | 0.15 | B3LYP/6-31G(d,p) |

| Anti | ~180° | 1.20 | B3LYP/6-31G(d,p) |

| Syn | 0° | 3.50 | B3LYP/6-31G(d,p) |

Note: This table is illustrative, based on typical findings for similar molecules, and represents hypothetical data for this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build predictive models that correlate the structural or property-based features of a set of chemicals with their biological activity or chemical reactivity. While specific QSAR models for this compound are not widely published, the methodology is extensively applied to related classes of compounds, such as brominated flame retardants (BFRs). nih.govnih.gov

The development of a QSAR model involves calculating a series of molecular descriptors for a group of related compounds. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then used as variables in a statistical regression to create a mathematical equation that predicts a specific activity. nih.gov Such models are valuable for screening new chemicals, predicting toxicity, and designing safer alternatives, in line with regulatory frameworks like REACH. nih.govpinfa.eu For a series of compounds related to this compound, a QSAR model could predict properties like reaction rates or binding affinity to a target protein.

Table 2: Typical Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about molecular branching and structure. |

Electronic Structure Calculations

Electronic structure calculations provide deep insights into the distribution of electrons within a molecule, which dictates its spectroscopic properties and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), researchers can accurately calculate the optimized geometry and predict various spectroscopic properties. unifesp.brunife.it For this compound, DFT can predict vibrational frequencies corresponding to key functional groups, such as the carbonyl (C=O) stretch and the carbon-bromine (C-Br) stretches, which can be correlated with experimental infrared (IR) spectra.

Furthermore, DFT is instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, DFT can elucidate reaction mechanisms and predict activation energies, providing a quantitative understanding of reaction kinetics. acs.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is generated from electronic structure calculations (typically DFT) and is invaluable for predicting reactivity. The MEP map uses a color scale to indicate regions of different potential:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, this area would be concentrated around the carbonyl oxygen atom.

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas would likely be found around the hydrogen atoms and potentially near the carbon atom bonded to the two bromine atoms.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites and is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding and how a substrate might dock into an enzyme's active site. acs.org

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. For this compound, a common reaction is nucleophilic substitution, where the bromide ion acts as a leaving group. ambeed.com

Using DFT, the entire energy profile of a proposed reaction can be calculated. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. Analysis of the transition state's structure, including bond lengths and angles, provides definitive evidence for the reaction mechanism (e.g., SN1 vs. SN2). This predictive power allows chemists to understand why certain reactions are favored over others and to design reaction conditions that optimize the yield of a desired product.

Computational Exploration of Mechanistic Hypotheses

The exploration of reaction mechanisms through computational means is a cornerstone of modern chemistry. For alpha-bromo esters like this compound, a key area of interest is their role as initiators in controlled radical polymerization processes, such as Atom Transfer Radical Polymerization (ATRP).

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the initiation mechanism of similar compounds. A notable example is the study of Ethyl α-bromophenylacetate (EBrPA), which is structurally analogous to the title compound, differing only by the absence of the bromo-substituent on the phenyl ring. These studies shed light on the activation of the carbon-bromine bond, which is a critical step in initiating polymerization.

One mechanistic hypothesis investigated is the activation of the C-Br bond by inorganic salts. DFT calculations can model the interaction between the alpha-bromo ester and a catalyst system, providing energetic details of the transition states and intermediates. For instance, in the case of EBrPA, computational findings have shown that the polymerization rate is determined by the atom transfer equilibrium from the initiator to a metal-based catalyst. This process involves the formation of a radical species from the ester and a transient metal complex.

The general mechanism can be represented as:

Initiator + Catalyst (activator state) ⇌ Radical + Catalyst (deactivator state)

DFT calculations can provide the Gibbs free energy changes (ΔG) for these steps, which are crucial for determining the equilibrium constant and, consequently, the rate of polymerization.

Table 1: Illustrative DFT-Calculated Parameters for the Activation of an Alpha-Bromo Ester Initiator (based on analogous systems)

| Parameter | Calculated Value (illustrative) | Significance |

| C-Br Bond Dissociation Energy | Value (e.g., in kcal/mol) | Indicates the energy required to homolytically cleave the C-Br bond, a key factor in initiation efficiency. |

| Activation Energy (Ea) | Value (e.g., in kcal/mol) | The energy barrier for the reaction between the initiator and the catalyst to form the radical. |

| Gibbs Free Energy of Activation (ΔG‡) | Value (e.g., in kcal/mol) | Determines the rate of the initiation step under specific temperature and pressure conditions. |

| Reaction Enthalpy (ΔH) | Value (e.g., in kcal/mol) | Indicates whether the initiation reaction is exothermic or endothermic. |

Note: The values in this table are for illustrative purposes to show the type of data generated from computational studies on analogous alpha-bromo esters.

These computational explorations provide a molecule-level understanding that is often difficult to obtain through experimental means alone. They can validate or refute proposed mechanistic pathways and guide the design of more efficient catalytic systems.

Prediction of Selectivity in Chemical Transformations

Beyond mechanistic elucidation, computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For a molecule like this compound, which has multiple reactive sites, predicting regioselectivity and stereoselectivity is crucial for its application in synthesis.

While specific predictive studies on the selectivity of reactions involving this compound are not readily found, the principles of computational prediction are well-established. Theoretical models can be used to assess the likelihood of different reaction outcomes.

For example, in a nucleophilic substitution reaction, where a nucleophile attacks the electrophilic carbon atom bearing the bromine, computational models can be used to:

Calculate the activation energies for different pathways: If a competing elimination reaction is possible, the activation energies for both the substitution and elimination pathways can be calculated. The pathway with the lower activation energy is predicted to be the major reaction route.

Model the transition state geometries: This can help in predicting the stereochemical outcome of a reaction. For instance, in reactions involving chiral centers, the relative energies of the transition states leading to different stereoisomers can be calculated to predict which isomer will be formed in excess.

Table 2: Hypothetical Computational Data for Predicting Selectivity in a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic Substitution (Path A) | 15.2 | Yes |

| Elimination (Path B) | 20.5 | No |

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to predict reaction selectivity by comparing the energy barriers of competing pathways.

Furthermore, computational methods can be used to understand the role of catalysts and solvents in directing the selectivity of a reaction. By modeling the reaction environment, chemists can computationally screen different conditions to find those that are most likely to yield the desired product with high selectivity, thereby reducing the need for extensive experimental optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-bromo-2-(4-bromophenyl)acetate, and how can reaction conditions be optimized?

- The compound is typically synthesized via bromination of a precursor such as ethyl 2-(4-bromophenyl)acetate using bromine (Br₂) in the presence of a catalyst like FeBr₃. Reaction conditions (e.g., inert atmosphere, solvent choice, and temperature) must be tightly controlled to minimize side products such as di-brominated derivatives .

- Alternative routes involve nucleophilic substitution or radical-based bromination. Optimization involves adjusting stoichiometry, monitoring reaction progress via TLC, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions, with splitting patterns revealing coupling between bromine and adjacent protons. Quadrupolar broadening from bromine may complicate peak resolution .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of bromine atoms and ester groups. Software like SHELXL refines heavy-atom positions but may require high-resolution data due to bromine’s electron density .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₀H₁₀Br₂O₂, ~323.99 g/mol) and isotopic patterns from bromine .

Q. What are the key chemical reactions involving this compound in organic synthesis?

- Nucleophilic Substitution : The α-bromo ester reacts with amines or thiols to form amino-/thio-acetate derivatives.

- Reduction : LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation removes bromine .

- Photoredox Catalysis : Green light (λ ~530 nm) selectively reduces the α-bromo group without cleaving the aryl bromide, enabling controlled dehalogenation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined despite challenges from heavy atoms?

- Bromine’s high electron density causes absorption and thermal motion artifacts. Use SHELXL with anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

- High-resolution data (≤1.0 Å) and multi-scan absorption corrections (e.g., SADABS) improve refinement reliability. Compare results with DFT-optimized geometries to validate bond lengths .

Q. How does chromoselectivity in photoredox catalysis impact reaction pathways for this compound?

- Green light (E ~-0.8 V vs. SCE) reduces the α-bromo group to form ethyl 2-(4-bromophenyl)acetate. Blue light (E ~-1.7 V) is required for aryl bromide cleavage, enabling sequential debromination .

- Experimental design must balance light wavelength, photocatalyst redox potential (e.g., Ir-based catalysts), and substrate concentration to avoid over-reduction .

Q. How should researchers address contradictions in synthetic yield or byproduct formation?

- Case Study : Discrepancies in bromination efficiency may arise from trace moisture or competing radical pathways. Use kinetic studies (e.g., in situ IR) to identify intermediates and adjust reaction parameters .

- Byproduct Analysis : LC-MS or GC-MS detects di-brominated byproducts. Computational modeling (DFT) predicts thermodynamic vs. kinetic control to guide selectivity .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- DFT Calculations : Optimize transition states for bromine substitution or reduction using B3LYP/6-31G(d). Solvent effects (PCM model) improve accuracy for polar reactions .

- Molecular Dynamics : Simulate photoredox pathways to correlate excitation energy with bond dissociation enthalpies .

Q. How can the bioactivity of this compound be explored given its structural analogs?

- Structure-Activity Relationship (SAR) : Compare with methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7), which shows antibacterial activity. Test against Gram-positive/-negative bacteria via MIC assays .

- Mechanistic Probes : Use fluorescence quenching or SPR to study interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.